molecular formula C10H9NO3S B160913 8-Amino-1-naphthalenesulfonic acid CAS No. 82-75-7

8-Amino-1-naphthalenesulfonic acid

Cat. No. B160913
CAS RN: 82-75-7
M. Wt: 223.25 g/mol
InChI Key: CYJJLCDCWVZEDZ-UHFFFAOYSA-N
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Description

8-Amino-1-naphthalenesulfonic acid (ANS) is an important dye used to study the intermediate states in the folding/unfolding pathways of proteins. It is also useful to check the conformational changes involved with the aggregation of proteins .


Molecular Structure Analysis

The molecular formula of ANS is H2NC10H6SO3H . It has a molecular weight of 223.25 . The SMILES string representation of its structure is Nc1cccc2cccc(c12)S(O)(=O)=O .


Physical And Chemical Properties Analysis

ANS is a solid at room temperature . It has a melting point of >350 °C . It is soluble in DMF at 50 mg/mL .

Scientific Research Applications

Spectral Properties and Biological Systems

8-Amino-1-naphthalenesulfonic acid and its derivatives have been a focal point in biological system studies due to their environmentally sensitive fluorescent nature and propensity to bind to hydrophobic protein pockets. Microwave-assisted copper(0)-catalyzed Ullmann coupling conditions have been developed to synthesize ANS derivatives with unique fluorescence properties, enhancing their utility in biological research (Wang, Faber, & Georg, 2019).

Protein Binding Sites

ANS is widely used as a probe for locating binding sites on proteins, exemplified by studies on tear lipocalin (TL). These studies utilize steady-state and time-resolved fluorescence to characterize binding sites, providing insights into the interactions at both internal and external binding sites of proteins (Gasymov, Abduragimov, & Glasgow, 2007).

Zwitterionic Hydrate Structure Analysis

The structure of 8-amino-2-naphthalenesulfonic acid monohydrate has been analyzed, showing the presence of a sulfonate–aminium group zwitterion. This structure forms intermolecular hydrogen-bonding interactions, providing insights into molecular arrangements in crystallography (Smith, Wermuth, & Young, 2009).

Wastewater Treatment

In chemical industries, particularly dye synthesis, 8-Amino-1-naphthalenesulfonic acid derivatives are crucial. Their presence in wastewater has led to the development of treatment methods, such as ferrous ion-peroxide oxidation combined with coagulation, enhancing the biodegradability and removal of these compounds (Zhu, Yang, & Wang, 1996).

Environmental Pollution Monitoring

The compound's derivatives are used in environmental pollution monitoring. Solid-phase extraction and ion-pair chromatography have been employed for detecting benzene- and naphthalenesulfonates in industrial wastewaters, essential for environmental assessments and pollution control (Alonso, Castillo, & Barceló, 1999).

Protein Kinase Inhibitors

Naphthalenesulfonamides, which include derivatives of 8-Amino-1-naphthalenesulfonic acid, have been studied as potent inhibitors of various protein kinases. This research contributes to our understanding of molecular interactions in cellular processes and potential therapeutic applications (Hidaka, Inagaki, Kawamoto, & Sasaki, 1984).

Safety And Hazards

ANS is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

ANS has been used to detect protein aggregation and protein denaturation . Recently, these fluorophores have been useful in studying protein aggregation in neurodegenerative diseases like Alzheimer’s and prion diseases . The molecular mechanism of ANS–protein binding will help us to interpret the molecular motions of ANS molecules at the binding site in detail, especially with respect to an equilibrium perspective .

properties

IUPAC Name

8-aminonaphthalene-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c11-8-5-1-3-7-4-2-6-9(10(7)8)15(12,13)14/h1-6H,11H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJJLCDCWVZEDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)C(=CC=C2)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2058881
Record name 1-Naphthalenesulfonic acid, 8-amino-
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Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Amino-1-naphthalenesulfonic acid

CAS RN

82-75-7
Record name Peri acid
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Record name 1-Naphthylamine-8-sulfonic acid
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Record name peri Acid
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Record name 1-Naphthalenesulfonic acid, 8-amino-
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Record name 1-Naphthalenesulfonic acid, 8-amino-
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Record name 8-aminonaphthalene-1-sulphonic acid
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Record name 1-NAPHTHYLAMINE-8-SULFONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
EM Kosower, H Kanety - Journal of the American Chemical …, 1983 - ACS Publications
… A mixture of 8-amino-1 naphthalenesulfonic acid (AmNS) (5-10 mmol) and the appropriate aniline (15-30 mmol) was heated under nitrogen at 130-170 C for 1-7 days. The loss of AmNS …
Number of citations: 112 pubs.acs.org
J Winkelmann, J Winkelmann - Diffusion in Gases, Liquids and Electrolytes …, 2018 - Springer
Diffusion coefficient of 8-amino-1-naphthalenesulfonic acid in water … Diffusion coefficient of 8-amino-1-naphthalenesulfonic acid in water … 8-amino-1-naphthalenesulfonic acid …
Number of citations: 2 link.springer.com
Y Zhong, Q Deng, P Zhang, J Wang, R Wang, Z Zeng… - Fuel, 2019 - Elsevier
… -step diazo reduction method of biochar with different amino-arenesulfonic acid (4-aminbenzenesulfonic acid, 4-amino-1-naphthalenesulfonic acid, 8-amino-1-naphthalenesulfonic acid …
Number of citations: 46 www.sciencedirect.com
BJ Tufts, FJ Hunemuller - Tellus, 1962 - Wiley Online Library
… A method of detecting sodium ion in atmospheric particles using the magnesium salt of 8-amino- 1 -naphthalenesulfonic acid is described. The preparation of the reagent is outlined. …
Number of citations: 1 onlinelibrary.wiley.com
J Polak, M Grąz, K Wlizło, K Szałapata… - Molecules, 2022 - mdpi.com
… Two of them developed in previous decades describe the reaction between 8-amino-1-naphthalenesulfonic acid and aniline catalysed by sulfuric acid or aluminium trichloride at …
Number of citations: 4 www.mdpi.com
LC Raiford, EP Clark - Journal of the American Chemical Society, 1926 - ACS Publications
… As will be indicated below, it was found difficult to obtain the free base from the 8-amino-1-naphthalenesulfonic acid;23 consequently the acyl derivatives were …
Number of citations: 13 pubs.acs.org
EP Clark - 1926 - books.google.com
… As will be indicated below, it was found difficult to obtain the free base from the 8-amino-1-naphthalenesulfonic acid;22 consequently the acyl derivatives were prepared directly from the …
Number of citations: 0 books.google.com
P Kilian, FR Knight, JD Woollins - Chemistry–A European …, 2011 - Wiley Online Library
Synthetic and bonding aspects of heavier Group 15 (P, As, Sb, Bi) and 16 (S, Se, Te) peri-substituted naphthalenes, are discussed in this review. An important and unifying feature of the …
H Kanety, EM Kosower - The Journal of Physical Chemistry, 1982 - ACS Publications
… 1,8-Naphthosultam (la) (2ff-naphth[l,8cd] isothiazole 1,1-dioxide) was prepared from 8-amino-1naphthalenesulfonic acid by treatment with POCl3 (Dannerth24) and recrystallized from …
Number of citations: 12 pubs.acs.org
J Meinwald, S Knapp, SK Obendorf… - Journal of the American …, 1976 - ACS Publications
… Naphtho[ 1 ,i-cd] 1,2-dithiole 1,1-dioxide (7) was prepared in two steps from 8-amino-1 -naphthalenesulfonic acid (Eastman) following the reported procedure,7 giving yellow …
Number of citations: 57 pubs.acs.org

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